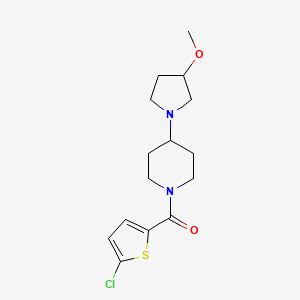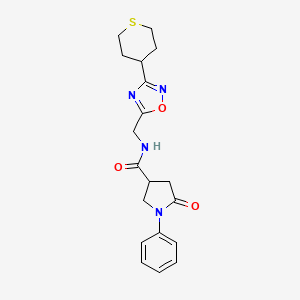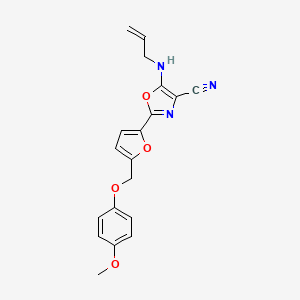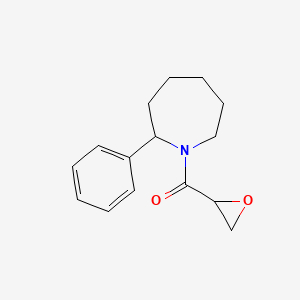
(5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. The compound is known for its unique structure and properties, which make it an attractive candidate for further research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has identified the synthesis of related compounds with potential antimicrobial activities. For example, Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest activity against bacteria and fungi. This study highlights the broader chemical family's potential for developing new antimicrobial agents, suggesting avenues for further investigation into related compounds such as (5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone (Patel, Agravat, & Shaikh, 2011).
Structural Characterization in Drug Synthesis
In the realm of drug discovery, particularly for anti-tuberculosis drugs, Eckhardt et al. (2020) reported the structural characterization of a side product in the synthesis of benzothiazinone derivatives. Such studies are crucial for understanding the synthesis pathways and optimizing the production of potential drug candidates, indicating the importance of structural characterization in the development of therapeutics (Eckhardt et al., 2020).
Discovery of Potent Antagonists
The discovery of potent antagonists for specific receptors highlights another significant area of research. Romero et al. (2012) reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. Such research demonstrates the potential of (5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone and related compounds in therapeutic applications, especially in targeting specific receptors (Romero et al., 2012).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure analysis of related compounds provides insights into their potential applications and interactions at the molecular level. For instance, Lakshminarayana et al. (2009) synthesized and characterized the crystal structure of a related compound, providing a basis for understanding the molecular interactions and designing new molecules with desired properties (Lakshminarayana et al., 2009).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-20-12-6-9-18(10-12)11-4-7-17(8-5-11)15(19)13-2-3-14(16)21-13/h2-3,11-12H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMZWSFXTWAANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)



